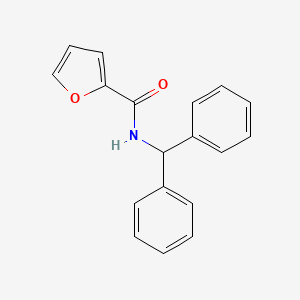

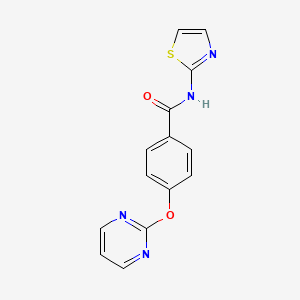

![molecular formula C20H23FN4O B5502122 8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)

8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to 8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one, typically involves intramolecular spirocyclization of substituted pyridines. A notable method entails the in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile, showcasing the versatility of synthetic routes for constructing these spirocyclic frameworks (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

Diazaspiro[5.5]undecane derivatives are characterized by their unique spirocyclic structure, which includes a diazaspiro moiety. These compounds often display a preferred conformation due to their rigid spirocyclic framework, with studies utilizing NMR and X-ray crystallography to elucidate their structural details. The molecular structure of these compounds is a key factor in their chemical reactivity and physical properties, as well as their interaction with biological systems (Islam et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives, including 8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one, can be influenced by the presence of functional groups on the pyridine and spirocyclic units. These compounds participate in a variety of chemical reactions, such as electrophilic substitutions, due to the electron-rich nature of the diazaspiro framework. The functionalization of these compounds has been explored for the synthesis of complex molecules with potential biological activity (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives are significantly influenced by their molecular structure. These compounds typically exhibit distinct melting points, solubilities, and crystalline forms, which are crucial for their application in material science and pharmaceutical formulation. The physical properties such as solubility in various solvents and melting points can be tailored through functional group modifications (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties of 8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one and related compounds include their reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for further functionalization. These properties are essential for their use in synthetic organic chemistry and the development of novel compounds with desired biological or physical characteristics (Li et al., 2014).

Applications De Recherche Scientifique

Antibacterial Agents

A study by Culbertson et al. (1990) explored fluoroquinolone antibacterials substituted at the 7-position with diazaspirocycles, such as 2,8-diazaspiro[5.5]undecane, for their potent Gram-positive and Gram-negative activity. This highlights the compound's role in developing new antibacterial agents with broad-spectrum efficacy (Culbertson, Sánchez, Gambino, & Sesnie, 1990).

Synthesis Methodologies

Parameswarappa and Pigge (2011) demonstrated the construction of 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization, showcasing an efficient synthesis approach for such spiro-heterocycles (Parameswarappa & Pigge, 2011).

Molecular Structure and Spectroscopy

Islam et al. (2015) reported on the synthesis and structural characterization of novel fluorinated spiro-heterocycles, including detailed spectroscopic investigations. This study provides insights into the physicochemical properties of these compounds, which are crucial for their potential applications in various scientific domains (Islam et al., 2015).

CCR8 Antagonists for Respiratory Diseases

Research by Dr. Peter Norman (2007) identified derivatives of diazaspiro[5.5]undecane as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases, particularly respiratory conditions like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Photophysical Studies and Theoretical Calculations

Aggarwal and Khurana (2015) synthesized diazaspiro compounds and analyzed their solvatochromic behavior, providing valuable data on the photophysical properties of these molecules. Such studies are essential for understanding the interaction of spiro-heterocycles with light, which has implications in material science and sensor technology (Aggarwal & Khurana, 2015).

Propriétés

IUPAC Name |

8-(3-fluoropyridin-2-yl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O/c21-17-3-1-9-23-19(17)24-12-2-7-20(14-24)8-4-18(26)25(15-20)13-16-5-10-22-11-6-16/h1,3,5-6,9-11H,2,4,7-8,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMINJUKJMPYHLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(=O)N(C2)CC3=CC=NC=C3)CN(C1)C4=C(C=CC=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)

![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)

![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)